molecular formula C21H11FN4O4S B11684547 (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11684547
M. Wt: 434.4 g/mol
InChI Key: YCCAOTSYHXGAIZ-JLHYYAGUSA-N
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Description

The compound (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a nitro-oxochromenyl group, and a thiazolyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 2-fluorophenylamine and the 6-nitro-2-oxo-2H-chromen-3-yl derivatives. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity and reduced toxicity.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorophenyl and nitro-oxochromenyl groups may facilitate binding to specific sites, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate derivatives

Uniqueness

Compared to similar compounds, (2E)-3-[(2-fluorophenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile stands out due to its unique combination of functional groups. The presence of both a fluorophenyl and a nitro-oxochromenyl group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H11FN4O4S

Molecular Weight

434.4 g/mol

IUPAC Name

(E)-3-(2-fluoroanilino)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C21H11FN4O4S/c22-16-3-1-2-4-17(16)24-10-13(9-23)20-25-18(11-31-20)15-8-12-7-14(26(28)29)5-6-19(12)30-21(15)27/h1-8,10-11,24H/b13-10+

InChI Key

YCCAOTSYHXGAIZ-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)F

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)F

Origin of Product

United States

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